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Compound of Interest

Compound Name: dl-Tetrandrine

Cat. No.: B15580021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and

synthesis of dl-Tetrandrine, a racemic mixture of the naturally occurring bisbenzylisoquinoline

alkaloid. This document details the molecular architecture, stereochemical complexity, and a

modular synthetic approach to this pharmacologically significant compound. Experimental

protocols for key synthetic steps are provided, along with a summary of quantitative data and

visualization of its associated signaling pathways.

Chemical Structure and Stereochemistry
dl-Tetrandrine is a complex macrocyclic alkaloid with the chemical formula C₃₈H₄₂N₂O₆. Its

structure is characterized by two benzylisoquinoline units linked by two ether bridges, forming a

22-membered macrocycle. The molecule possesses two chiral centers at the C-1 and C-1'

positions. The "dl" designation indicates a racemic mixture, containing equal amounts of the

(1S, 1'S) and (1R, 1'R) enantiomers, as well as the meso diastereomers (1R, 1'S and 1S, 1'R),

collectively known for their various biological activities.
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Property Value

Molecular Formula C₃₈H₄₂N₂O₆

Molecular Weight 622.75 g/mol

IUPAC Name
(±)-6,6',7,12-tetramethoxy-2,2'-dimethyl-

berbaman

CAS Number 1263-79-2

Racemic Total Synthesis of dl-Tetrandrine
The total synthesis of dl-Tetrandrine has been achieved through a modular approach, allowing

for the construction of the complex bisbenzylisoquinoline scaffold from simpler building blocks.

The key transformations involved are the N-acyl Pictet-Spengler condensation to form the

tetrahydroisoquinoline moieties and a copper-catalyzed Ullmann coupling for the crucial diaryl

ether formation.

Synthetic Strategy Overview
The synthesis begins with the preparation of two key fragments: a substituted N-acyl-

phenethylamine and a substituted phenylacetic acid. These fragments are then coupled and

subsequently cyclized via a Pictet-Spengler reaction to form the first tetrahydroisoquinoline

ring. A second key fragment, a substituted benzyl bromide, is then introduced. The crucial

macrocyclization is achieved through an intramolecular Ullmann etherification. The final steps

involve the reduction of the amide functionalities to the corresponding methylamines to yield

the dl-tetrandrine backbone.
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Synthetic pathway of dl-Tetrandrine.

Experimental Protocols
The following are generalized experimental protocols for the key steps in the racemic total

synthesis of dl-Tetrandrine, based on published methodologies.[1] Researchers should

consult the primary literature for specific substrate details and optimization.

N-Acyl Pictet-Spengler Condensation
Amide Formation: To a solution of the appropriately substituted phenethylamine in a suitable

solvent (e.g., dichloromethane), add the substituted phenylacetic acid, a coupling agent

(e.g., EDCI), and a catalyst (e.g., HOBt). Stir the reaction mixture at room temperature until

completion.

Cyclization: The resulting amide is dissolved in a solvent such as acetonitrile or

dichloromethane. A Lewis acid or a strong protic acid (e.g., trifluoroacetic acid or triflic acid)

is added, and the mixture is stirred at room temperature or with gentle heating.

Work-up: The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution)

and extracted with an organic solvent. The organic layer is dried over anhydrous sodium
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sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by

column chromatography.

Ullmann-type C-O Coupling for Macrocyclization
Reaction Setup: In a reaction vessel, combine the precursor molecule containing a phenolic

hydroxyl group and an aryl halide, a copper(I) salt (e.g., CuI or CuBr·SMe₂), a ligand (e.g., a

diamine or phenanthroline derivative), and a base (e.g., cesium carbonate or potassium

phosphate).

Reaction Conditions: The vessel is flushed with an inert gas (e.g., argon or nitrogen), and a

high-boiling point solvent (e.g., pyridine, DMF, or toluene) is added. The reaction mixture is

heated to a high temperature (typically 100-140 °C) and stirred for several hours to days.

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove

inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and

an organic solvent. The organic layer is washed, dried, and concentrated. The crude

macrocycle is then purified by column chromatography.

Final Reduction and N-Methylation
Reduction of Amides: The macrocyclic precursor containing amide functionalities is dissolved

in an anhydrous solvent (e.g., THF) under an inert atmosphere. A reducing agent, such as

lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction is then stirred

at room temperature or heated to reflux until the reduction is complete.

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of

water and an aqueous base. The resulting suspension is filtered, and the filtrate is extracted

with an organic solvent. The combined organic layers are dried and concentrated.

Purification: The crude dl-Tetrandrine is purified by column chromatography to yield the final

product as a racemic mixture.

Quantitative Data
The following tables summarize typical quantitative data obtained during the synthesis and

characterization of dl-Tetrandrine and its intermediates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15580021?utm_src=pdf-body
https://www.benchchem.com/product/b15580021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Reaction Yields for Key Synthetic Steps

Step Reaction Typical Yield (%)

1
N-Acyl Pictet-Spengler

Condensation
60-85

2 Ullmann Macrocyclization 30-50

3 Final Reduction 70-90

Table 2: Spectroscopic Data for dl-Tetrandrine

Technique Key Signals

¹H NMR (CDCl₃, 400 MHz)
δ (ppm): 2.35 (s, 6H, 2 x N-CH₃), 3.40-3.90 (m,

12H, 4 x O-CH₃), 6.0-7.5 (m, aromatic protons)

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): ~40 (N-CH₃), ~55-56 (O-CH₃), 100-155

(aromatic and quaternary carbons)

ESI-MS m/z: 623.3 [M+H]⁺

Signaling Pathways Associated with Tetrandrine
Tetrandrine is known to modulate multiple intracellular signaling pathways, contributing to its

diverse pharmacological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer

activities.
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Tetrandrine-induced apoptotic pathway.
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PI3K/Akt Pathway Inhibition
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Inhibition of the PI3K/Akt signaling pathway.
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Calcium Signaling Modulation
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Modulation of calcium signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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